3-Bromo-N-ethyl-5-iodobenzamide
Description
3-Bromo-N-ethyl-5-iodobenzamide is a halogenated benzamide derivative featuring bromine and iodine substituents at the 3rd and 5th positions of the aromatic ring, respectively, and an ethylamide functional group. Its reactivity is influenced by the electron-withdrawing halogens (Br, I) and the amide group, which may facilitate cross-coupling reactions or hydrogen bonding in biological systems.
Properties
IUPAC Name |
3-bromo-N-ethyl-5-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPYORWQGNOWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-5-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position Effects: Halogen placement (e.g., 3-Br vs. 5-Br) alters electronic distribution and steric accessibility. For example, 5-Bromo-2-iodobenzamide (B083) may exhibit faster nucleophilic substitution due to reduced steric hindrance compared to the 3-Bromo-5-iodo isomer .
Functional Group Impact :
- Carboxylic acid derivatives (e.g., B359) are more water-soluble than amides, making them suitable for aqueous-phase reactions .
- The benzoxazole moiety in the compound from introduces a rigid planar structure, which could enhance interactions with aromatic residues in protein targets .
Synthetic Considerations :
Biological Activity
3-Bromo-N-ethyl-5-iodobenzamide (CAS No. 1874615-98-1) is a synthetic compound belonging to the benzamide class, which has garnered interest in various biological applications due to its potential therapeutic properties. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H9BrINO
- Molecular Weight : 304.0198 g/mol
The presence of bromine and iodine atoms on the benzamide ring contributes to its unique reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination and Iodination : The compound is synthesized from a benzamide precursor through bromination and iodination reactions.
- Reaction Conditions : Common reagents include bromine and iodine in suitable solvents, often requiring protective group strategies to achieve the desired product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus ATCC 25923 | Moderate to Strong |
| Bacillus cereus ATCC 14579 | Moderate to Strong |
| Escherichia coli ATCC 25922 | Moderate |
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cellular processes .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its potential to inhibit tumor growth through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has been shown to impede the proliferation of certain cancer cell lines.
- Induction of Apoptosis : Research indicates that it may trigger apoptosis in cancer cells, leading to decreased viability.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors that regulate cellular functions. The precise pathways remain an area of ongoing research, but initial findings suggest modulation of signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Studies : A study demonstrated its effectiveness against multi-drug resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .
- Anticancer Research : Experimental models have shown promising results regarding its ability to reduce tumor size and enhance the efficacy of existing chemotherapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
